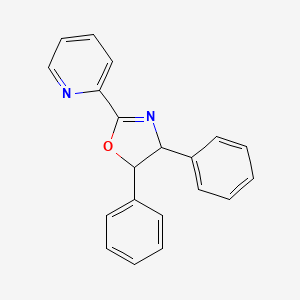

4,5-Diphenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,5-Diphenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole is a heterocyclic compound that features an oxazole ring fused with a pyridine ring and substituted with phenyl groups. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals, organic electronics, and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable building block in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diphenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole typically involves the condensation of picolinamide with benzaldehydes in the presence of a palladium catalyst (Pd(TFA)2) in n-octane . This cascade reaction is promoted by trifluoroacetic acid (TFA) generated in situ from the palladium catalyst. The reaction proceeds under mild conditions and provides rapid access to the desired oxazole derivative.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4,5-Diphenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazole derivatives with different oxidation states.

Reduction: Reduction reactions can modify the oxazole ring, leading to the formation of dihydrooxazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are employed for substitution reactions.

Major Products: The major products formed from these reactions include various substituted oxazole and dihydrooxazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

4,5-Diphenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a pharmacophore in medicinal chemistry.

Industry: The compound is investigated for its applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 4,5-Diphenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound may inhibit enzymes or interact with receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

2-[4,5-Diphenyl-2-(pyridin-2-yl)-1H-imidazol-1-yl]-3-phenylpropan-1-ol: This compound shares a similar core structure but with an imidazole ring instead of an oxazole ring.

Imidazole-thiazole derivatives: These compounds also feature heterocyclic rings with similar substitution patterns and are studied for their biological activities.

Uniqueness: 4,5-Diphenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole is unique due to its specific oxazole-pyridine fusion and phenyl substitutions, which confer distinct chemical and biological properties

Biological Activity

4,5-Diphenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole, with the IUPAC name (4R,5S)-4,5-diphenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole and CAS number 1108603-34-4, is a compound of significant interest due to its diverse biological activities. This article reviews the compound's biological properties, focusing on its antifungal and anticancer activities, as well as its pharmacokinetic profiles.

Chemical Structure and Properties

The molecular formula of this compound is C20H16N2O. The compound features a unique oxazole ring that contributes to its biological activity. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Weight | 300.36 g/mol |

| Purity | 97% |

| IUPAC Name | (4R,5S)-4,5-diphenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole |

| CAS Number | 1108603-34-4 |

Antifungal Activity

Recent studies have highlighted the antifungal potential of 4,5-dihydrooxazole derivatives. A related compound series demonstrated broad-spectrum antifungal activity against various pathogens. For instance:

- Minimum Inhibitory Concentration (MIC) values for certain derivatives were reported as follows:

- Candida albicans : MIC values ranged from 0.03 to 0.5 μg/mL.

- Cryptococcus neoformans : MIC values between 0.25 and 2 μg/mL.

- Aspergillus fumigatus : MIC values also ranged from 0.25 to 2 μg/mL.

These compounds exhibited high metabolic stability in human liver microsomes with half-lives of approximately 80.5 minutes for one derivative (A31) and 69.4 minutes for another (A33), indicating their potential for further development as antifungal agents .

Anticancer Activity

The anticancer properties of compounds containing the dihydrooxazole scaffold have also been explored. Some key findings include:

- Mechanism of Action : Compounds have shown potential in inducing apoptosis in cancer cells through various pathways.

- In Vitro Studies : Research has indicated that certain derivatives exhibit significant antiproliferative effects against cancer cell lines comparable to established chemotherapeutics.

- Case Study : A study on a related compound revealed that it effectively entered HeLa cells and induced cell cycle arrest at the S-phase while triggering apoptosis .

Pharmacokinetics

Pharmacokinetic evaluations are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds:

Properties

Molecular Formula |

C20H16N2O |

|---|---|

Molecular Weight |

300.4 g/mol |

IUPAC Name |

4,5-diphenyl-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole |

InChI |

InChI=1S/C20H16N2O/c1-3-9-15(10-4-1)18-19(16-11-5-2-6-12-16)23-20(22-18)17-13-7-8-14-21-17/h1-14,18-19H |

InChI Key |

VNKLZQCCCHJDTO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2C(OC(=N2)C3=CC=CC=N3)C4=CC=CC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.